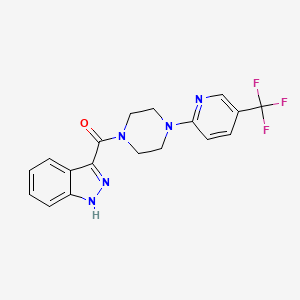

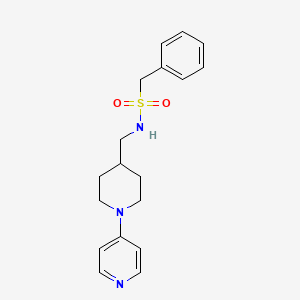

![molecular formula C14H23ClF2N4O B2485080 N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride CAS No. 2445784-63-2](/img/structure/B2485080.png)

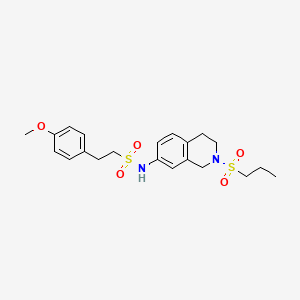

N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide; hydrochloride is a complex molecule that involves multiple functional groups and has potential relevance in various chemical and pharmaceutical research areas. The detailed analyses and studies on its synthesis, molecular structure, chemical reactions and properties, physical, and chemical properties are crucial for understanding its potential applications and behavior in different environments.

Synthesis Analysis

The synthesis of complex molecules like N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide; hydrochloride involves multi-step reactions, often starting from simpler precursors. Processes such as cyclization, acylation, and halogenation are common in constructing the core structure and adding functional groups. For example, cyclization reactions have been used to synthesize octahydrophenanthrene derivatives, which might be related to the structural framework of the compound (Wilamowski et al., 1995).

Aplicaciones Científicas De Investigación

Synthesis and Isomerization

- The compound is involved in the synthesis of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which are subject to ring-chain isomerization in solutions. This process depends on the solvent and the length of the fluoroalkyl substituent, leading to various derivatives via heterocycle opening (Goryaeva et al., 2009).

Synthesis of Diverse Derivatives

- N-Acyl-3,3-difluoro-2-oxoindoles, which can be derived from this compound, are versatile intermediates. They lead to a variety of products, such as 2-(2-amidoacyl)-2,2-difluoroacetic acids, alkyl 2-(2-amidoacyl)-2,2-difluoroacetates, 2-(2-amidoacyl)-2,2-difluoroacetamides, and difluorothiosemicarbazide derivatives (Boechat et al., 2008).

Use in Heterocyclic Substance Synthesis

- The compound serves as a key synthon for the preparation of various uniquely substituted heterocyclic substances. These substances demonstrate promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

Application in Synthesis of Local Anesthetics

- This chemical framework is utilized in the synthesis of local anesthetic agents. Ortho-(Cyclopentenyl)- and ortho-(Cyclopentyl)-aniline derivatives, synthesized from similar compounds, have demonstrated local anesthetic and analgesic properties (Gataullin et al., 2001).

Involvement in Anticancer Research

- It has been used in the synthesis of N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a major metabolite of a known anticancer drug. This metabolite has shown considerable activity in tests against murine leukemia (Johnston et al., 1975).

Synthesis of Neuropeptide Y Antagonist

- The compound is part of the synthesis pathway for a neuropeptide Y antagonist, which is being investigated for the treatment of obesity. The synthesis involves stereoselective addition to a ketene (Iida et al., 2005).

Propiedades

IUPAC Name |

N-[2-(aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N4O.ClH/c1-2-20-9-11(8-18-20)14(15,16)13(21)19-12-6-4-3-5-10(12)7-17;/h8-10,12H,2-7,17H2,1H3,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBHWLUHDSYXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(C(=O)NC2CCCCC2CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

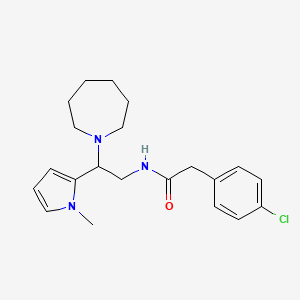

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)

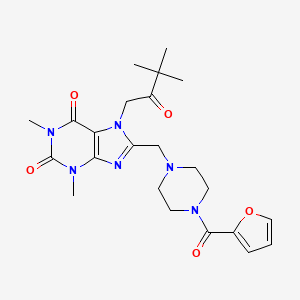

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)

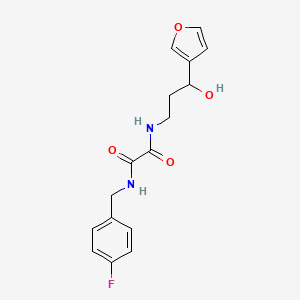

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)

![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)

![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)